molecular formula C20H21N3O4S B2519348 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946340-69-8

4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2519348
CAS RN: 946340-69-8
M. Wt: 399.47
InChI Key: BGLRMOQNIWHPKX-UHFFFAOYSA-N
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Description

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative, which is a class of compounds known for their biological properties. Benzamide derivatives are often explored for their potential use in medicinal chemistry due to their ability to interact with various biological targets. Although the specific compound is not directly mentioned in the provided papers, the general class of benzamide derivatives is represented and studied for their anticancer properties and enzyme inhibition potential.

Synthesis Analysis

The synthesis of benzamide derivatives can be carried out using various methods. For instance, the Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a facile, solvent-free method under microwave irradiation . This suggests that similar methods could potentially be applied to synthesize the compound , with modifications to the starting materials and reaction conditions to accommodate the specific structural features of 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of different substituents on the benzamide scaffold can significantly influence the interaction of these compounds with biological targets. For example, the synthesized compounds in the first paper were confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques would also be applicable for confirming the structure of the compound .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do discuss the biological reactivity of similar compounds. For instance, the antiproliferative activity of certain benzamide derivatives is attributed to their effects on mTORC1 activity and autophagy . This indicates that the compound may also engage in biological reactions relevant to cancer cell proliferation and survival.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, they do mention the evaluation of similar compounds for their anticancer activity and enzyme inhibition . These properties are indicative of the compound's potential as a drug candidate, with good oral drug-like behavior being an important factor for further development .

Scientific Research Applications

Structural Characterization and Synthesis

Research on related compounds, such as isoxazolyl benzenesulfonamide derivatives, has been focused on understanding their structural properties and synthetic routes. For example, studies have explored the synthesis and biological evaluation of novel benzenesulfonamide derivatives, including their potential interaction against various biological targets (Fahim & Shalaby, 2019). These studies often involve molecular docking and DFT calculations to predict the structural orientation and interactions of these compounds within biological systems.

Biological Evaluation

Compounds structurally related to "4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide" have been evaluated for their biological activities. For instance, N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been identified as potent and selective small molecule ETA receptor antagonists, with modifications to the aryl group enhancing activity (Wu et al., 1997). This indicates the potential of related compounds in therapeutic applications, particularly in modulating receptor activity.

Antimicrobial and Antitumor Activities

Some derivatives have exhibited excellent in vitro antitumor activity against certain cell lines, suggesting a potential role in cancer therapy (Fahim & Shalaby, 2019). Additionally, the antimicrobial properties of sulfamethoxazole polymers derived from isoxazolyl benzenesulfonamide indicate the versatility of these compounds in developing new antimicrobial agents (Thamizharasi, Vasantha, & Reddy, 2002).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-4-6-15(7-5-14)19-12-17(22-27-19)13-21-20(24)16-8-10-18(11-9-16)28(25,26)23(2)3/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLRMOQNIWHPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

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